Enhanced TCO Reactivity on Antibodies: PEG4 Linker >5-Fold Improvement Over Direct TCO Conjugation
When conjugated to anti-EGFR antibodies, (4E)-TCO-PEG4-DBCO (using the identical PEG4-TCO component) demonstrates a >5-fold enhancement in functional TCO density compared to directly conjugated TCO without a PEG spacer. The study showed that the majority of TCOs conjugated via standard amine-coupling procedures were rendered non-reactive due to hydrophobic masking by the antibody. Introducing TCO via a hydrophilic PEG4 linker fully restored reactivity, resulting in a >5-fold increase in reactive TCOs per antibody, as quantified by flow cytometry on live A431 cells using a tetrazine-Oregon Green 488 probe [1].
| Evidence Dimension | Functional TCO Density (Relative Reactivity) |
|---|---|
| Target Compound Data | >5-fold enhancement in functional TCO density (PEG4-TCO) |
| Comparator Or Baseline | Directly conjugated TCO (no PEG linker): baseline = 1.0 |
| Quantified Difference | >5-fold increase in reactive TCOs per antibody |
| Conditions | Anti-EGFR monoclonal antibody, azide-modified via NHS ester, conjugated with DBCO-PEG4-TCO via SPAAC, reactivity assessed by tetrazine-Oregon Green 488 labeling and flow cytometry on live A431 cancer cells |
Why This Matters
This >5-fold improvement in functional TCO density directly translates to higher sensitivity and signal-to-noise ratios in downstream applications like pretargeted PET imaging, immunofluorescence, and targeted drug delivery, providing a clear quantitative advantage for procurement over non-PEGylated TCO linkers.
- [1] Rahim MK, Kota R, Haun JB. Enhancing reactivity for bioorthogonal pretargeting by unmasking antibody-conjugated trans-cyclooctenes. Bioconjug Chem. 2015 Feb 18;26(2):352-60. View Source
